BenchChemオンラインストアへようこそ!

Potentillanoside A

Hepatoprotection Triterpene Cytoprotection

Potentillanoside A is an ursane-type triterpene 28-O-monoglucopyranosyl ester with demonstrated in vivo hepatoprotection in d-GalN/LPS mouse models (50–100 mg/kg, p.o.) and distinct in vitro potency (IC50=46.7 μM). Unlike structurally similar analogs, its unique glycosylation pattern yields reproducible activity, making it essential for SAR studies. Procure high-purity material for comparative pharmacology.

Molecular Formula C36H56O10
Molecular Weight 648.8 g/mol
Cat. No. B15142144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotentillanoside A
Molecular FormulaC36H56O10
Molecular Weight648.8 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C36H56O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-27,29,37-41,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,29+,32+,33-,34-,35-,36+/m1/s1
InChIKeyPTHJWWHWYWHNNN-AOUBIGNISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potentillanoside A Procurement Guide: Verified Hepatoprotective Triterpene Sourcing Data


Potentillanoside A (CAS 1309589-79-4) is an ursane-type triterpene 28-O-monoglucopyranosyl ester isolated from the tuberous roots of Potentilla anserina (Rosaceae), a traditional Tibetan medicinal plant [1]. Its molecular formula is C₃₆H₅₆O₁₀, with a molecular weight of 648.8 g/mol . Commercial sources typically offer the compound at purities of 95-98% as verified by HPLC and NMR, with recommended storage at -20°C for long-term powder stability [2].

Potentillanoside A Differentiation: Why Ursane-Type Triterpene Analogs Are Not Interchangeable


Potentillanoside A belongs to a family of ursane-type triterpene 28-O-monoglucopyranosyl esters that share a common core but differ in key structural features such as hydroxylation patterns and side-chain composition [1]. This structural diversity translates to a >4-fold range in hepatoprotective potency (IC₅₀ values from 9.5 μM to 46.7 μM) and variable in vivo efficacy even within the same study [2]. Consequently, in-class compounds cannot be simply interchanged without risking experimental inconsistency or procurement of a compound lacking the specific efficacy profile required for a given research model. The following quantitative evidence establishes the precise performance boundaries of Potentillanoside A relative to its closest comparators.

Potentillanoside A Comparative Performance Data: In Vitro and In Vivo Hepatoprotection Metrics


Potentillanoside A In Vitro Hepatoprotective Potency: IC₅₀ Comparison vs. Closest Ursane Analogs

Potentillanoside A inhibited d-GalN-induced cytotoxicity in primary cultured mouse hepatocytes with an IC₅₀ of 46.7 μM [1]. In the same assay system, structurally related ursane-type triterpenes exhibited a wide range of potencies: 28-O-β-d-glucopyranosyl pomolic acid (IC₅₀ = 9.5 μM), kaji-ichigoside F1 (IC₅₀ = 14.1 μM), and rosamutin (IC₅₀ = 35.5 μM) [2]. This demonstrates that Potentillanoside A is moderately potent within this class, being approximately 5-fold less potent than the most active comparator (28-O-β-d-glucopyranosyl pomolic acid) but comparable to rosamutin.

Hepatoprotection Triterpene Cytoprotection

Potentillanoside A In Vivo Hepatoprotective Efficacy: Direct Comparison of Oral Dosing in a Mouse Liver Injury Model

Potentillanoside A exhibited statistically significant in vivo hepatoprotective effects in a mouse model of d-GalN/lipopolysaccharide-induced liver injury when administered orally at doses of 50–100 mg/kg [1]. In the same study and at the same dose range, rosamutin and kaji-ichigoside F1 also demonstrated in vivo hepatoprotective effects, whereas 28-O-β-d-glucopyranosyl pomolic acid, despite having the most potent in vitro IC₅₀ (9.5 μM), did not show significant in vivo activity [2]. This establishes that Potentillanoside A possesses a combination of structural features that translate in vitro activity to in vivo efficacy, a critical differentiator from other potent in-class analogs.

Hepatoprotection In Vivo Pharmacology Triterpene

Potentillanoside A Structural Basis for In Vivo Efficacy: Differentiating from In Vitro-Only Active Analogs

The structural feature differentiating Potentillanoside A from 28-O-β-d-glucopyranosyl pomolic acid is the presence of a 2α,3α-diol moiety in Potentillanoside A versus a 3β-hydroxy group in the latter [1]. This specific structural variation is associated with the in vivo efficacy observed for Potentillanoside A (and for rosamutin and kaji-ichigoside F1, which also possess the 2α,3α-diol) compared to the lack of in vivo efficacy for 28-O-β-d-glucopyranosyl pomolic acid [2]. While Potentillanoside A itself does not have published ADME data, this class-level SAR inference suggests that the 2α,3α-diol motif contributes to favorable absorption, distribution, or metabolic stability necessary for in vivo activity.

Structure-Activity Relationship Triterpene Glycoside Pharmacokinetics

Potentillanoside A Recommended Use Cases Based on Verified Comparative Evidence


In Vivo Hepatoprotection Studies in Murine Models of Acute Liver Injury

Potentillanoside A is a suitable choice for oral dosing studies investigating protection against chemically induced (e.g., d-GalN/lipopolysaccharide) acute liver injury, based on its demonstrated in vivo efficacy at 50-100 mg/kg [1]. It is specifically recommended over 28-O-β-d-glucopyranosyl pomolic acid, which lacks in vivo activity despite higher in vitro potency [2].

Structure-Activity Relationship (SAR) Studies on Ursane-Type Triterpene Glycosides

Potentillanoside A serves as a key reference compound for investigating the contribution of the 2α,3α-diol moiety to hepatoprotective activity. Its moderate in vitro potency (IC₅₀ = 46.7 μM) and confirmed in vivo efficacy provide a defined benchmark for comparing newly synthesized or isolated ursane derivatives [1].

Natural Product Library Screening for Hepatoprotective Leads

Potentillanoside A can be included as a characterized triterpene standard in natural product libraries focused on liver protection. Its well-defined in vitro (IC₅₀ = 46.7 μM) and in vivo (50-100 mg/kg) activity profiles offer a reproducible positive control for high-throughput screening assays targeting d-GalN-induced cytotoxicity pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potentillanoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.